molecular formula C5H10O5 B12401902 L-xylose-2-13C

L-xylose-2-13C

Cat. No.: B12401902
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-ZNTFUPGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-xylose-2-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of xylose. One common method involves the use of labeled glucose, which is then converted to xylose through a series of enzymatic or chemical reactions .

Industrial Production Methods

Industrial production of this compound involves the use of advanced biotechnological processes. These processes often include the fermentation of lignocellulosic biomass, which is rich in xylose. The biomass is first pretreated to release the xylose, which is then labeled with carbon-13 through metabolic engineering techniques .

Chemical Reactions Analysis

Types of Reactions

L-xylose-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium.

    Isomerization: Enzymatic isomerization using xylose isomerase.

Major Products

Scientific Research Applications

L-xylose-2-13C is widely used in scientific research due to its labeled carbon-13 isotope, which makes it an excellent tracer in various studies. Some of its applications include:

Mechanism of Action

The mechanism of action of L-xylose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 isotope allows researchers to track the compound through different biochemical reactions, providing insights into the metabolic processes and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    D-xylose: The dextrorotary form of xylose, commonly found in nature.

    Xylitol: A sugar alcohol derived from the reduction of xylose.

    Xylonic acid: An oxidation product of xylose.

Uniqueness

L-xylose-2-13C is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications that require precise tracking of metabolic pathways and chemical reactions. This labeling distinguishes it from other similar compounds that do not have the isotope label .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-ZNTFUPGFSA-N

Isomeric SMILES

C([C@@H]([C@H]([13C@@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.